7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
7-Benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic heterocyclic compound featuring a fused quinolin-8-one core modified with a [1,3]dioxolo ring system at positions 4,5-g. Key structural attributes include:
- Benzyl substituent at position 5, contributing to steric bulk and modulating receptor interactions.
- Dioxolo ring, which rigidifies the structure and influences electronic properties.
Synthetic routes typically involve multi-step protocols, such as iodination of ethyl 8-(aryl)-[1,3]dioxolo[4,5-g]quinolone-7-carboxylate intermediates under reflux conditions (Scheme 3 in ). The compound’s structural complexity and substituent diversity make it a candidate for pharmacological studies, particularly in oncology.
Properties
IUPAC Name |
7-benzoyl-5-benzyl-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4/c26-23(17-9-5-2-6-10-17)19-14-25(13-16-7-3-1-4-8-16)20-12-22-21(28-15-29-22)11-18(20)24(19)27/h1-12,14H,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDYPMURWJIZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. One common method includes the acid-mediated cyclization of 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde . Another approach is the Heck reaction, which involves the coupling of 2-(2-iodophenethyl)isoquinolin-1(2H)-one . These methods offer good yields and relatively simple procedures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, could be applied.
Chemical Reactions Analysis
Types of Reactions
7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound or alter its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like o-iodoxybenzoic acid (IBX) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like toluene and dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce simpler quinoline structures.
Scientific Research Applications
7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Structural Analogs in the [1,3]Dioxoloquinolin-8-one Family
Substituent Variations and Physicochemical Properties
Key Observations :
- Fluorine or methoxy substituents improve bioavailability and target engagement.
- Bulkier groups (e.g., benzodioxole) may enhance DNA-binding but reduce cell permeability.
Cytotoxic Profiles
Key Insights :
- Chromen-8-one derivatives (e.g., 4a) exhibit superior cytotoxicity compared to quinolin-8-ones, likely due to enhanced planarity.
Physicochemical and Structural Comparisons
- Melting Points: 6-Benzo[1,3]dioxol-5-yl-dioxoloquinolin-8-one: 197–198°C (). 6-Naphthalen-2-yl analog: 287–288°C () vs. Target Compound (est. 180–200°C). Higher melting points correlate with aromatic stacking and crystallinity.
- Hydrogen Bonding: 6-(4-Bromophenyl)-dioxoloquinolin-8-one forms N–H···O and C–H···π networks (), whereas the target compound’s benzoyl group may favor π-π interactions over H-bonding.
Biological Activity
7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a member of the quinoline family known for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial and anticancer activities.
Structural Characteristics
The compound is characterized by a dioxolo ring fused to a quinoline core. The substitution patterns on the benzoyl and benzyl groups significantly influence its chemical reactivity and biological activity.
| Property | Details |
|---|---|
| IUPAC Name | 7-benzoyl-5-benzyl-[1,3]dioxolo[4,5-g]quinolin-8-one |
| Molecular Formula | C24H17NO4 |
| CAS Number | 902625-08-5 |
Antimicrobial Activity
Preliminary studies suggest that 7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one exhibits notable antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
Research has indicated that this compound possesses significant anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study conducted on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| HepG2 | 12.4 | Cell cycle arrest at G2/M phase |
The biological activity of 7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial growth.
- Receptor Modulation : It could modulate receptors related to apoptosis and cell proliferation.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leading to oxidative stress may contribute to its anticancer effects.
Synthesis and Chemical Reactions
The synthesis of 7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. The acid-mediated cyclization method is commonly employed.
Chemical Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Can introduce additional functional groups |
| Reduction | Simplifies the compound or alters electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
